3-((Dimethylamino)methyl)-4-methoxybenzoic acid
Description
3-((Dimethylamino)methyl)-4-methoxybenzoic acid is a benzoic acid derivative with a dimethylaminomethyl group at position 3 and a methoxy group at position 4. Its synthesis likely involves reductive amination or coupling reactions, as seen in compounds like 3-[N-(dibenzofuran-4-yl-methyl)amino]-4-methoxybenzoic acid () .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)7-9-6-8(11(13)14)4-5-10(9)15-3/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCVMVKKVMKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-4-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid as the primary starting material.
Formation of Intermediate: The intermediate compound is formed by reacting 4-methoxybenzoic acid with formaldehyde and dimethylamine under acidic conditions. This step involves a Mannich reaction, where the formaldehyde and dimethylamine react to form a dimethylaminomethyl group that attaches to the benzene ring.
Final Product: The intermediate is then subjected to further purification and crystallization to obtain the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of catalysts to accelerate the reaction and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmacological Applications
Analgesic Activity
Recent studies have highlighted the compound's potential as a potent analgesic. For instance, a specific derivative demonstrated effective pain relief in preclinical models, with effective doses (ED50) recorded at 0.54 mg/kg and 0.021 mg/kg in hot plate and anti-writhing tests, respectively . This suggests that modifications to the dimethylamino structure can enhance its analgesic efficacy.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in the context of targeting specific molecular pathways involved in tumor growth. Dimethylamine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Studies have proposed mechanisms by which these compounds exert their effects, particularly in pain management through the activation of μ-opioid receptors (MOR) via active metabolites . Understanding these mechanisms is vital for optimizing therapeutic strategies and minimizing side effects associated with traditional analgesics.
Case Study: Analgesic Development
A recent investigation into new scaffolds for analgesics identified a derivative of 3-((Dimethylamino)methyl)-4-methoxybenzoic acid as a candidate for further development due to its favorable pharmacokinetic profile and efficacy in pain models . The study utilized molecular dynamics simulations to elucidate the interaction between the compound and its biological targets.
Case Study: Anticancer Research
In another study focusing on anticancer applications, derivatives were shown to inhibit cell growth in vitro across several cancer types. The research emphasized the compound's ability to modulate critical signaling pathways involved in cancer progression, making it a valuable candidate for further exploration in drug development .
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, enhancing its biological effects.
Comparison with Similar Compounds
Substituent Types and Electronic Effects
Key substituents influencing benzoic acid derivatives include alkylamino, sulfonamide, ether-linked groups, halogens, and sugar moieties. Below is a comparative analysis:
Alkylamino Substituents
- Target Compound: 3-((Dimethylamino)methyl)-4-methoxybenzoic acid The dimethylaminomethyl group is electron-donating, lowering acidity (higher pKa) and enhancing lipophilicity.
- 2-(Dimethylamino)-4-methoxybenzoic Acid (): Positional isomer with dimethylamino at position 2. The ortho-substitution may sterically hinder carboxylate ionization, further reducing acidity compared to the target compound .
Sulfonamide Substituents
- This enhances solubility in polar solvents but may reduce membrane permeability .
Ether-Linked Groups
- 4-Benzyloxy-3-methoxybenzoic Acid (): Benzyloxy introduces steric bulk and lipophilicity, reducing water solubility. Compared to dimethylaminomethyl, this group lacks basicity, affecting interactions in biological systems .
- Triazine Derivatives (4i, 4j) (–2): 4i (phenoxy) and 4j (4-methoxyphenoxy) differ in substituent electronic effects. 4j’s methoxy group enhances electron-donating capacity, lowering melting point (180–182°C vs. 217.5–220°C for 4i) due to reduced symmetry .
Halogenated Derivatives
- 3-(4-Chlorophenoxymethyl)-4-methoxybenzoic Acid (): Chlorine’s electron-withdrawing effect increases acidity. Chlorinated analogs may exhibit enhanced metabolic stability but pose higher toxicity risks compared to alkylamino derivatives .
Sugar Moieties
- 3-(β-D-Glucopyranosyloxy)-4-methoxybenzoic Acid (): The glucosyl group dramatically increases hydrophilicity, improving water solubility but limiting blood-brain barrier penetration. Contrasts with the lipophilic dimethylaminomethyl group .
Physical and Chemical Properties
Biological Activity
3-((Dimethylamino)methyl)-4-methoxybenzoic acid, also known as a derivative of p-aminobenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group, a methoxy group, and a carboxylic acid functional group, which are critical for its biological interactions. The presence of these groups influences its solubility, reactivity, and binding affinity to biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biomolecules. The dimethylamino group acts as a nucleophile, facilitating reactions with electrophilic centers in proteins or enzymes. Additionally, the methoxy group can enhance the compound's stability and influence its pharmacokinetic properties .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth at varying concentrations. For instance, compounds derived from this structure have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 160 µg/mL to 250 µg/mL .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Notably, it has been shown to inhibit cell proliferation in different cancer cell lines. For example, derivatives have been reported to exhibit IC50 values in the low micromolar range against HeLa cells (human cervical cancer) and MCF-7 cells (breast cancer), suggesting significant anticancer potential .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has also been investigated for anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could reduce inflammation markers in cell models exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against S. aureus and E. coli | |
| Anticancer | IC50 values in low micromolar range | |
| Anti-inflammatory | Reduced inflammation markers |
Case Study: Anticancer Activity
In a study examining the anticancer properties of various derivatives of this compound, researchers found that compound 5 exhibited significant inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was corroborated by docking studies indicating strong binding affinity to tubulin's colchicine site .
Q & A
Basic: What are the recommended synthetic routes for 3-((Dimethylamino)methyl)-4-methoxybenzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step coupling and hydrolysis reactions. For example:
- Step 1: Williamson ether synthesis between a benzyl bromide derivative and methyl 3-hydroxybenzoate under reflux conditions (method E in ).
- Step 2: Hydrolysis of the ester intermediate using acidic or basic conditions (method F in ) to yield a carboxylic acid intermediate.
- Step 3: Coupling with methyl 3-amino-4-methoxybenzoate (method B in ) via amide bond formation.
Critical Parameters:
- Temperature control during hydrolysis (e.g., 45°C for 1.25 hours) minimizes side reactions .
- Catalyst selection (e.g., DCC for amide coupling) improves efficiency.
| Synthetic Step | Key Conditions | Yield Optimization |
|---|---|---|
| Ester hydrolysis | Acidic (HCl) vs. Basic (NaOH) | Basic hydrolysis reduces ester degradation |
| Amide coupling | DCC/DMAP vs. HATU | HATU reduces racemization |
Basic: Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?
Methodological Answer:
- 1H NMR: Focus on aromatic proton splitting patterns (e.g., δ 3.76 ppm for methoxy groups) and integration ratios to confirm substitution patterns .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 166.1540 for C₈H₈NO₃) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Data Interpretation Example:
Aromatic protons in this compound exhibit coupling constants (J = 9.1 Hz) consistent with para-substitution .
Basic: What purification strategies are optimal for isolating high-purity this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/EtOH 1:1) for polar impurities .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related isomers .
Critical Note:
Storage at -20°C under nitrogen prevents oxidation of the dimethylamino group .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Thermal Stability:
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2.0 | 30% degradation in 24 hours | |
| pH 7.4 | <5% degradation in 72 hours |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Validation: Cross-check bioactivity claims with standardized assays (e.g., enzyme inhibition IC₅₀ values vs. bacterial growth assays in ).
- Structural Confirmation: Ensure synthesized batches match spectral data (e.g., 1H NMR shifts in ) to rule out impurities.
- Dose-Response Studies: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
Example:
Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility (e.g., E. coli vs. B. subtilis) .
Advanced: What computational tools predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis: Use PISTACHIO and REAXYS databases to identify feasible precursors (e.g., 4-methoxybenzoic acid derivatives) .
- DFT Calculations: Model nucleophilic aromatic substitution sites (e.g., fluoride substituent reactivity in ).
- Machine Learning: Apply template relevance models to prioritize high-yield routes (Top-N = 6 in ).
Workflow:
Input SMILES string into BKMS_METABOLIC.
Validate predictions with experimental data (e.g., melting point correlations in ).
Advanced: How can researchers assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer:
- LC-MS/MS Analysis: Identify degradation products (e.g., 3-amino-4-methoxybenzoic acid) in simulated wastewater .
- Ecotoxicology Assays: Test byproduct toxicity using Daphnia magna or algal growth inhibition models .
- OECD Guidelines: Follow Test No. 301 for ready biodegradability assessment.
Key Finding:
Methoxy groups increase persistence in aquatic systems, requiring advanced oxidation processes (AOPs) for remediation .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare sodium or hydrochloride salts to enhance water solubility (e.g., ).
- Prodrug Design: Link to ester prodrugs (e.g., tert-butyl esters) for passive membrane diffusion .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve pharmacokinetic profiles .
Validation:
Compare plasma concentration-time curves (AUC) in rodent models for free vs. formulated compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
